![molecular formula C30H30N2O4 B303101 2-(2,4-dimethylphenoxy)-N-(5-{[(2,4-dimethylphenoxy)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B303101.png)
2-(2,4-dimethylphenoxy)-N-(5-{[(2,4-dimethylphenoxy)acetyl]amino}-1-naphthyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dimethylphenoxy)-N-(5-{[(2,4-dimethylphenoxy)acetyl]amino}-1-naphthyl)acetamide, also known as DANA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DANA is a small molecule inhibitor that targets the enzyme adenylate cyclase, which is involved in the production of cyclic adenosine monophosphate (cAMP).
Mechanism of Action
2-(2,4-dimethylphenoxy)-N-(5-{[(2,4-dimethylphenoxy)acetyl]amino}-1-naphthyl)acetamide inhibits the activity of adenylate cyclase by binding to the enzyme's active site. This prevents the conversion of ATP to cAMP, which is a key signaling molecule in many cellular processes. By inhibiting cAMP production, 2-(2,4-dimethylphenoxy)-N-(5-{[(2,4-dimethylphenoxy)acetyl]amino}-1-naphthyl)acetamide can modulate various signaling pathways and cellular functions.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenoxy)-N-(5-{[(2,4-dimethylphenoxy)acetyl]amino}-1-naphthyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis. 2-(2,4-dimethylphenoxy)-N-(5-{[(2,4-dimethylphenoxy)acetyl]amino}-1-naphthyl)acetamide has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(2,4-dimethylphenoxy)-N-(5-{[(2,4-dimethylphenoxy)acetyl]amino}-1-naphthyl)acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-(2,4-dimethylphenoxy)-N-(5-{[(2,4-dimethylphenoxy)acetyl]amino}-1-naphthyl)acetamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily administered to cells or animals. It has high potency and specificity for adenylate cyclase, which makes it a valuable tool for investigating cAMP signaling pathways. However, 2-(2,4-dimethylphenoxy)-N-(5-{[(2,4-dimethylphenoxy)acetyl]amino}-1-naphthyl)acetamide also has some limitations. It has low solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, 2-(2,4-dimethylphenoxy)-N-(5-{[(2,4-dimethylphenoxy)acetyl]amino}-1-naphthyl)acetamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well understood.
Future Directions
There are several future directions for research on 2-(2,4-dimethylphenoxy)-N-(5-{[(2,4-dimethylphenoxy)acetyl]amino}-1-naphthyl)acetamide. One area of interest is the development of more potent and selective inhibitors of adenylate cyclase. This could lead to the development of new therapies for diseases that are associated with dysregulated cAMP signaling. Another area of interest is the investigation of the neuroprotective effects of 2-(2,4-dimethylphenoxy)-N-(5-{[(2,4-dimethylphenoxy)acetyl]amino}-1-naphthyl)acetamide in humans. This could lead to the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, more research is needed to understand the safety and efficacy of 2-(2,4-dimethylphenoxy)-N-(5-{[(2,4-dimethylphenoxy)acetyl]amino}-1-naphthyl)acetamide in humans, which could pave the way for clinical trials of this compound.
Synthesis Methods
The synthesis of 2-(2,4-dimethylphenoxy)-N-(5-{[(2,4-dimethylphenoxy)acetyl]amino}-1-naphthyl)acetamide involves the reaction of 2,4-dimethylphenol with 1-naphthylacetic acid to form 2-(2,4-dimethylphenoxy)-1-naphthylacetic acid. This intermediate is then coupled with 2,4-dimethylphenyl isocyanate to produce 2-(2,4-dimethylphenoxy)-N-(5-{[(2,4-dimethylphenoxy)acetyl]amino}-1-naphthyl)acetamide. The synthesis of 2-(2,4-dimethylphenoxy)-N-(5-{[(2,4-dimethylphenoxy)acetyl]amino}-1-naphthyl)acetamide has been optimized to yield high purity and high yield, making it an attractive compound for research purposes.
Scientific Research Applications
2-(2,4-dimethylphenoxy)-N-(5-{[(2,4-dimethylphenoxy)acetyl]amino}-1-naphthyl)acetamide has been extensively studied for its potential applications in biomedical research. It has been shown to inhibit adenylate cyclase activity in vitro and in vivo, making it a valuable tool for investigating cAMP signaling pathways. 2-(2,4-dimethylphenoxy)-N-(5-{[(2,4-dimethylphenoxy)acetyl]amino}-1-naphthyl)acetamide has also been used to study the role of cAMP in various cellular processes, including cell proliferation, differentiation, and apoptosis.
properties
Product Name |
2-(2,4-dimethylphenoxy)-N-(5-{[(2,4-dimethylphenoxy)acetyl]amino}-1-naphthyl)acetamide |
|---|---|
Molecular Formula |
C30H30N2O4 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[5-[[2-(2,4-dimethylphenoxy)acetyl]amino]naphthalen-1-yl]acetamide |
InChI |
InChI=1S/C30H30N2O4/c1-19-11-13-27(21(3)15-19)35-17-29(33)31-25-9-5-8-24-23(25)7-6-10-26(24)32-30(34)18-36-28-14-12-20(2)16-22(28)4/h5-16H,17-18H2,1-4H3,(H,31,33)(H,32,34) |
InChI Key |
SKKVSEOSRFTYRE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)COC4=C(C=C(C=C4)C)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)COC4=C(C=C(C=C4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)furan-2-carboxamide](/img/structure/B303018.png)
![methyl 4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B303019.png)
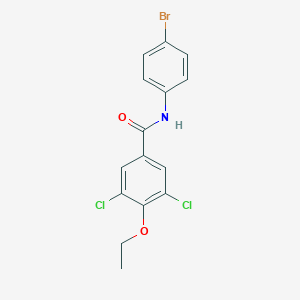
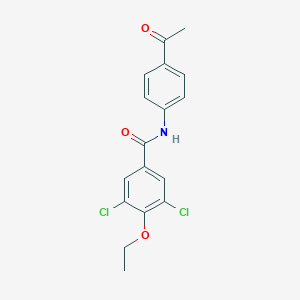
![5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis[3-(trifluoromethyl)phenyl]isophthalamide](/img/structure/B303025.png)
![(4-{[4-(Acetylamino)benzoyl]amino}phenoxy)acetic acid](/img/structure/B303028.png)
![3,5-Bis[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B303029.png)
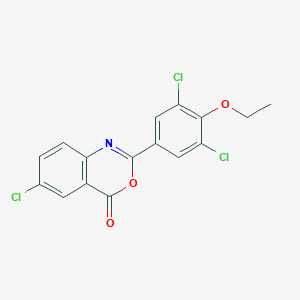
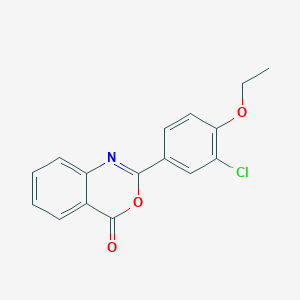
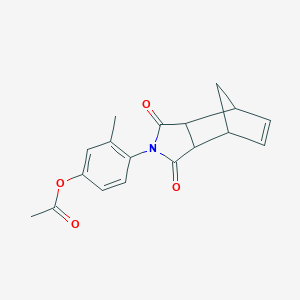
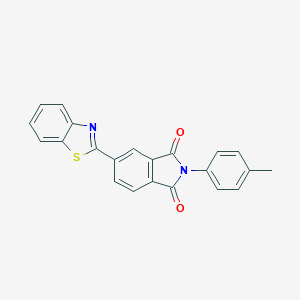
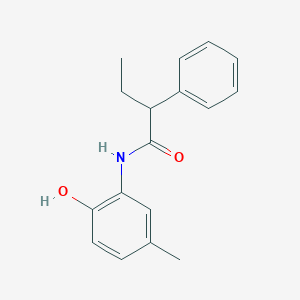
![2-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303041.png)
![3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B303043.png)